Structural Uniqueness Among 2-Phenylethenesulfonamide Derivatives: Meta-Dioxoimidazolidine Substitution
The target compound features a 2,5-dioxoimidazolidin-1-yl substituent at the meta-position of the aniline ring, a substitution pattern not represented in the foundational ethenesulfonamide endothelin antagonist series (e.g., compounds 1a, 6s, 6u) [1]. The closest structural analogs in the public domain, such as (E)-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide and N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-phenylethene-1-sulfonamide (CAS 1090924-01-8) [2], exhibit para-substitution or a methylene spacer, respectively. No quantitative head-to-head biological or physicochemical data comparing these analogs with the target compound have been published, precluding numerical differentiation.
| Evidence Dimension | Structural differentiation (substitution pattern) |
|---|---|
| Target Compound Data | Meta-(2,5-dioxoimidazolidin-1-yl)phenyl; (E)-ethenesulfonamide; molecular weight 357.4 |
| Comparator Or Baseline | Para-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl analog; N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl} analog; YM-598 series (bipyrimidinyl core) |
| Quantified Difference | No comparative quantitative data available |
| Conditions | Structural comparison based on chemical identity and published SAR frameworks for ethenesulfonamide endothelin antagonists [1] |
Why This Matters
The unique meta-substitution pattern may confer distinct target binding and pharmacokinetic properties relative to para-substituted or spacer-containing analogs; however, absence of comparative data makes selection decisions reliant on project-specific in-house profiling.
- [1] Harada, H., et al. (2001). Chem. Pharm. Bull., 49(12), 1593-1603. View Source
- [2] Kuujia. (n.d.). Cas no 1090924-01-8: N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-phenylethene-1-sulfonamide. Retrieved from kuujia.com View Source
